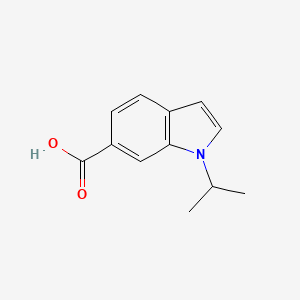
Acide 1-(propan-2-yl)-1H-indole-6-carboxylique
Vue d'ensemble
Description
1-(propan-2-yl)-1H-indole-6-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(propan-2-yl)-1H-indole-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(propan-2-yl)-1H-indole-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermédiaires pharmaceutiques
Acide 1-isopropyl-1H-indole-6-carboxylique : sert d'intermédiaire clé dans la synthèse de composés pharmaceutiques. Son squelette structurel est essentiel au développement de médicaments ayant des applications thérapeutiques potentielles. Par exemple, des dérivés de ce composé ont été utilisés dans la création d'inhibiteurs ciblant la voie de signalisation Hedgehog, qui joue un rôle crucial dans la croissance et la différenciation cellulaires .
Agents antiviraux
Les dérivés de l'indole, y compris ceux liés à l'acide 1-isopropyl-1H-indole-6-carboxylique, se sont révélés prometteurs comme agents antiviraux. Des substitutions spécifiques sur le squelette indolique peuvent conduire à des composés ayant une activité inhibitrice contre divers virus, notamment le virus de la grippe A et le virus Coxsackie B4 . Cela met en évidence le potentiel des composés à base d'indole dans le développement de nouveaux médicaments antiviraux.
Recherche anticancéreuse
Le noyau indolique de l'acide 1-isopropyl-1H-indole-6-carboxylique se retrouve dans de nombreux composés naturels et synthétiques aux propriétés anticancéreuses. La recherche a indiqué que les dérivés de l'indole peuvent être efficaces dans le traitement de divers types de cellules cancéreuses, ouvrant ainsi la voie au développement de nouveaux médicaments anticancéreux .
Applications anti-inflammatoires
Les dérivés de l'indole sont connus pour leurs propriétés anti-inflammatoires. La modification de l'acide 1-isopropyl-1H-indole-6-carboxylique peut conduire à la synthèse de composés qui peuvent servir d'agents anti-inflammatoires puissants, utiles dans le traitement des maladies inflammatoires chroniques .
Activité antimicrobienne
Le noyau indolique est une caractéristique commune des composés ayant une activité antimicrobienne. Des dérivés de l'acide 1-isopropyl-1H-indole-6-carboxylique pourraient être synthétisés pour cibler un large spectre de pathogènes microbiens, contribuant ainsi à la lutte contre les bactéries résistantes aux antibiotiques .
Effets antidiabétiques
La recherche sur les dérivés de l'indole a également exploré leur potentiel dans la gestion du diabète. Les composés dérivés de l'acide 1-isopropyl-1H-indole-6-carboxylique peuvent présenter une activité antidiabétique, offrant une nouvelle voie pour le traitement et la gestion du diabète .
Propriétés neuroprotectrices
Les composés indoliques ont été associés à des effets neuroprotecteurs. Les dérivés de l'acide 1-isopropyl-1H-indole-6-carboxylique peuvent protéger les cellules nerveuses des dommages ou de la dégénérescence, ce qui est particulièrement pertinent dans le contexte des maladies neurodégénératives .
Régulation de la croissance des plantes
Les dérivés de l'indole, tels que l'acide indole-3-acétique, jouent un rôle important en tant qu'hormones végétales. En manipulant la structure de l'acide 1-isopropyl-1H-indole-6-carboxylique, il est possible de synthétiser des analogues qui pourraient agir comme des régulateurs de la croissance des plantes, avec des applications en agriculture et en horticulture .
Propriétés
IUPAC Name |
1-propan-2-ylindole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(2)13-6-5-9-3-4-10(12(14)15)7-11(9)13/h3-8H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGHVWTWRRQKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine](/img/structure/B1517555.png)
amine](/img/structure/B1517557.png)
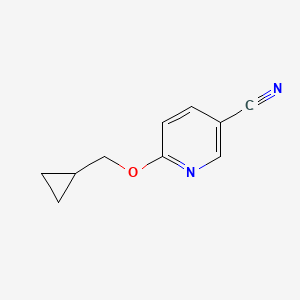

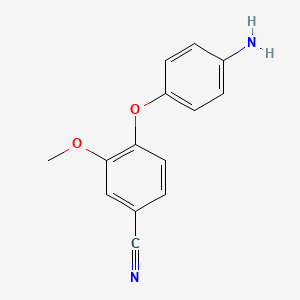
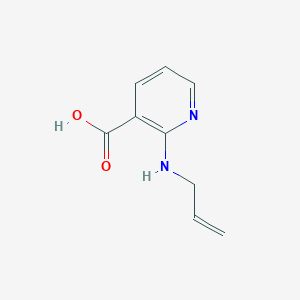

![Ethyl 2-[(carbamoylmethyl)amino]acetate](/img/structure/B1517565.png)
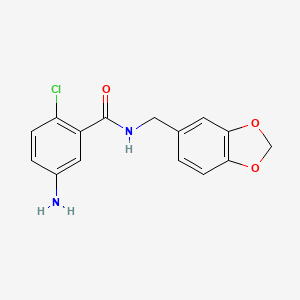
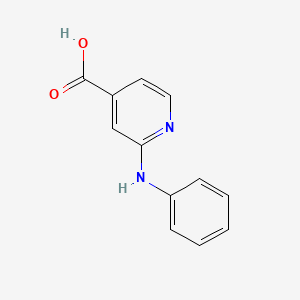
![5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1517572.png)

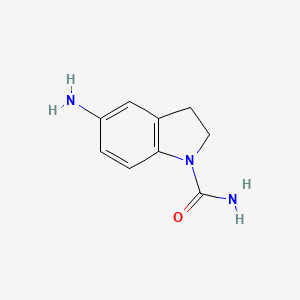
![3-[(6-Aminopyridin-3-yl)oxy]benzamide](/img/structure/B1517576.png)
